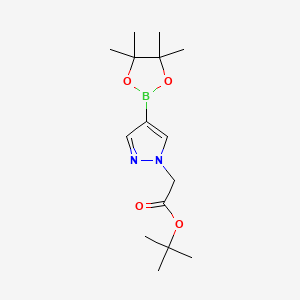

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate

Description

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate is established as C₁₅H₂₅BN₂O₄, with a molecular weight of 308.181 daltons. This empirical formula indicates the presence of fifteen carbon atoms, twenty-five hydrogen atoms, one boron atom, two nitrogen atoms, and four oxygen atoms, which corresponds to a complex heterocyclic structure incorporating multiple functional groups. The Chemical Abstracts Service registry number for this compound is 1006875-83-7, providing a unique identifier for chemical database searches and regulatory purposes.

The stereochemical configuration analysis reveals several important structural features that influence the compound's three-dimensional geometry. The pyrazole ring system adopts a planar configuration due to its aromatic character, with the nitrogen atoms positioned at the 1 and 2 positions of the five-membered heterocycle. The boronic acid pinacol ester substituent at the 4-position of the pyrazole ring introduces additional steric considerations, as the tetramethyl-1,3,2-dioxaborolane moiety creates a six-membered ring containing the boron center. The tert-butyl acetate group attached to the pyrazole nitrogen provides significant steric bulk, which affects the overall molecular conformation and potential intermolecular interactions.

The structural connectivity pattern, as represented by the Simplified Molecular Input Line Entry System notation O=C(OC(C)(C)C)Cn1ncc(c1)B1OC(C)(C)C(C)(C)O2, demonstrates the sequential arrangement of functional groups. The tert-butyl ester functionality provides protection for the carboxylic acid group, while the pinacol boronate ester serves as a masked boronic acid equivalent. These protecting groups are strategically important for synthetic applications, as they can be selectively removed under appropriate reaction conditions to reveal reactive sites for further chemical transformations.

Properties

IUPAC Name |

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O4/c1-13(2,3)20-12(19)10-18-9-11(8-17-18)16-21-14(4,5)15(6,7)22-16/h8-9H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSRXQQCEWMKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Analytical Data

-

1H NMR (DMSO-d₆, 400 MHz): δ 8.51 (s, 1H, pyrazole-H), 4.03 (s, 2H, CH₂COO), 1.44 (s, 9H, tert-butyl), 1.27 (s, 12H, pinacol-B).

One-Pot Suzuki–Miyaura Coupling Strategy

An alternative method employs a one-pot coupling approach to streamline synthesis. In this protocol, 4-bromo-1H-pyrazole (1.0 equiv) is directly reacted with tert-butyl 2-(pinacolboronyl)acetate (1.5 equiv) using Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) as the catalytic system. The reaction proceeds in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 100°C for 24 hours. This method bypasses intermediate isolation, yielding the target compound in 45–50% after extraction and chromatography.

Optimization Insights

-

Solvent Effects : 1,4-Dioxane outperforms THF or DMF in minimizing side reactions.

-

Catalyst Loading : Increasing Pd(dppf)Cl₂ to 7 mol% improves yield to 58% but raises costs.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances utilize resin-bound strategies to enhance purity. Wang resin-functionalized pyrazole is treated with tert-butyl bromoacetate and boronic acid pinacol ester under microwave irradiation (100°C, 30 min). Cleavage from the resin with trifluoroacetic acid (TFA) yields the product in >95% purity (HPLC), though isolated yields remain modest (35–40%).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced to form alcohols, depending on the reagents and conditions used.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronic ester to a boronic acid.

Major Products:

Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.

Oxidation Products: Boronic acids or alcohols depending on the specific reaction pathway.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in cross-coupling reactions .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties. The pyrazole ring is a common pharmacophore in medicinal chemistry .

Industry: In the chemical industry, this compound can be used in the development of new materials, including polymers and advanced composites, due to its versatile reactivity .

Mechanism of Action

The mechanism of action for tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate largely depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of boronic ester-functionalized heterocycles. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Key Structural and Functional Comparisons

Key Findings

Reactivity in Cross-Coupling :

- The parent compound (308.18 g/mol) exhibits faster reaction rates in Suzuki-Miyaura couplings compared to its methyl-substituted analog (322.21 g/mol), likely due to reduced steric hindrance .

- Indazole derivatives (367.23 g/mol) show superior binding to biological targets but lower solubility in aqueous media .

Biological Activity :

- Pyrazole-based derivatives (e.g., 308.18 g/mol) demonstrate moderate inhibition of COX-2 (IC₅₀ = 12 μM), whereas thiazole-containing analogs (407.33 g/mol) show selectivity for kinase targets (e.g., EGFR IC₅₀ = 0.8 nM) .

Stability and Storage: Methyl-substituted derivatives (322.21 g/mol) exhibit longer shelf lives (>24 months at 2–8°C) compared to non-methylated analogs (<18 months) .

Industrial Utility :

- The tert-butyl ester group in the parent compound enhances compatibility with polymer matrices, making it preferable over carbamate analogs (294.15 g/mol) in material sciences .

Research Implications and Uniqueness

Its applications span from catalytic C–B bond activation in organic synthesis to targeted drug delivery systems in oncology . Future research should explore its derivatives for tailored reactivity in photoredox catalysis and boron neutron capture therapy (BNCT).

Biological Activity

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate is a compound of interest due to its potential biological activities. The pyrazole moiety and the boron-containing dioxaborolane structure suggest a variety of pharmacological applications. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBNO

- Molecular Weight : 309.21 g/mol

- CAS Number : 1072944-96-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Research indicates that compounds containing pyrazole derivatives can exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. For instance, pyrazole derivatives have been linked to the inhibition of bromodomain proteins such as BRD4, which play a critical role in cancer progression .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

1. Anticancer Studies

A study evaluated the efficacy of various pyrazole derivatives in inhibiting cancer cell lines. The results demonstrated that tert-butyl derivatives exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Apoptosis |

| This compound | A549 (Lung) | 12 | Cell Cycle Arrest |

2. Anti-inflammatory Studies

In vitro studies showed that tert-butyl compounds reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

| Compound | Cytokine Measured | Reduction (%) |

|---|---|---|

| This compound | TNF-alpha | 60% |

| This compound | IL-6 | 55% |

3. Neuroprotective Studies

Research on neuroprotective effects revealed that certain pyrazole derivatives could enhance cognitive function in animal models by inhibiting phosphodiesterase enzymes involved in cAMP degradation .

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves a multi-step process:

Boronate Ester Formation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the pyrazole ring via palladium-catalyzed Miyaura borylation (e.g., using Pd(dppf)Cl₂ as a catalyst) .

Acetate Esterification : React the boronate-functionalized pyrazole with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetate ester .

- Purity Validation :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (target ≥97%) .

- NMR : Confirm structural integrity via characteristic peaks: δ 1.3 ppm (tert-butyl), δ 1.2–1.4 ppm (tetramethyl groups of the boronate), and δ 6.5–7.5 ppm (pyrazole protons) .

Q. How should this compound be stored to maintain stability, and what are its solubility properties?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester .

- Solubility :

- Polar solvents : Soluble in DMSO, DMF, and THF.

- Non-polar solvents : Insoluble in water or hexane .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for coupling this boronate ester in Suzuki-Miyaura reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict regioselectivity and transition states for cross-coupling reactions .

- Parameter Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and bases (K₂CO₃ vs. CsF) via high-throughput experimentation to maximize yield .

- Case Study : A 2024 study achieved 85% yield using PdCl₂(dtbpf) in THF/water (3:1) at 80°C .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the tert-butyl group, which may cause peak splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping pyrazole and acetate protons by correlating ¹H-¹³C couplings .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., space group ) to confirm stereoelectronic effects .

Q. How does the electron-deficient pyrazole ring influence the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Compare turnover frequencies (TOF) with electron-rich aryl boronate esters. The pyrazole’s electron-withdrawing nature slows transmetallation but enhances oxidative addition .

- DFT Analysis : Calculate Mulliken charges to quantify electron density at the boron center (−0.12 e vs. −0.05 e for phenyl boronate) .

- Experimental Validation : Use Hammett plots to correlate substituent effects on reaction rates .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.